N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide
Description
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide is a bifunctional oxalamide derivative characterized by a phenyl group attached to one nitrogen atom and a thiophen-3-ylmethyl group on the other. Oxalamides are known for their strong hydrogen-bonding capabilities due to the oxalamide (-NH-C(=O)-C(=O)-NH-) core, which enables directional self-assembly into supramolecular structures . This compound’s aromatic substituents (phenyl and thiophene) may enhance intermolecular interactions such as π-π stacking, complementing hydrogen bonding to influence crystallization, gelation, or nucleation efficiency in polymers .
Properties
IUPAC Name |
N'-phenyl-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(14-8-10-6-7-18-9-10)13(17)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBMRBVPYADDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with N-phenylthiophen-3-ylmethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The phenyl and thiophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl and thiophenyl derivatives.
Scientific Research Applications
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide involves its interaction with various molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and thiophenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Modifications and Hydrogen Bonding
Oxalamides exhibit tunable properties based on substituents. Key comparisons include:
Mono-N-alkylated Oxalamides
- Example: Primary mono-N-alkylated oxalamides with branched alkyl chains (e.g., C6/2, C8/4, C10/6, C14/10) .
- Structural Differences: Unlike the aromatic groups in the target compound, these derivatives feature nonpolar alkyl tails.
- Impact on Properties: Gelation: Alkyl chain length inversely correlates with critical gelator concentration (CGC). For instance, C14/10 (longer chains) showed lower CGC (0.025 wt%) in vegetable oils compared to shorter chains . Self-Assembly: Alkyl chains drive hydrophobic interactions, while the oxalamide core forms H-bonds.
Bis-oxalamide Derivatives
Functional Performance in Materials Science
Nucleation Efficiency in Polymers
- Target Compound: Not directly studied in the evidence, but analogous oxalamides (e.g., those with aromatic groups) enhance nucleation in poly(hydroxybutyrate) (PHB) by reducing the nucleation barrier, increasing crystallinity by ~20% .
- Comparison with Alkyl-substituted Oxalamides : Alkyl derivatives primarily act as low molecular weight gelators (LMWGs) rather than polymer nucleators. Their efficacy in polymers remains unexplored .
Data Tables
Table 1: Gelation Properties of Selected Oxalamides
Table 2: Hydrogen Bonding and Molecular Packing
Key Research Findings
Substituent-Driven Gelation : Alkyl chains reduce CGC, while aromatic groups (e.g., phenyl/thiophene) may enhance mechanical stability but require further study .
Biomedical Potential: Non-cytotoxic alkyl oxalamides are viable for drug delivery and food applications, whereas aromatic derivatives might face toxicity concerns pending evaluation .
Polymer Compatibility : Oxalamides with planar, H-bonding cores improve polymer crystallization, but efficacy depends on substituent-polymer interactions .
Biological Activity
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features an oxalamide linkage that connects a phenyl group and a thiophen-3-ylmethyl group. The presence of the thiophene ring is significant as it has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating biochemical pathways essential for cellular functions.
- Receptor Modulation : It has the potential to interact with receptors, influencing physiological responses and signaling pathways.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Compounds containing thiophene rings have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results .
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. It has been evaluated in vitro against cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis in cancerous cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Comparative Analysis
To better understand the activity of this compound, it can be compared with other oxalamide derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-benzyl-N2-(thiophen-3-ylmethyl)oxalamide | Structure | Antimicrobial, anticancer |
| N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide | Structure | Anti-tubercular |
| N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide | Structure | Enzyme inhibition |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Activity Study : A study involving various derivatives demonstrated that compounds similar to this compound showed higher anticancer effects compared to established drugs like imatinib. The study emphasized a structure–activity relationship where modifications in the chemical structure significantly influenced biological activity .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial and antifungal activities of related compounds against specific pathogens. The results indicated that certain derivatives exhibited superior activity compared to commercial antibiotics, suggesting potential for development into new therapeutic agents.
Q & A
Q. What protocols ensure reproducibility in enantioselective synthesis?
- Chiral resolution : Use (R)-BINOL-derived catalysts for asymmetric amidation (ee >90%) .
- Analysis : Chiral HPLC (Daicel IA column, hexane/isopropanol 85:15) to confirm enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
